6-chloro-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine
Overview
Description
6-chloro-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C8H12ClN3O and its molecular weight is 201.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ring Transformations and Chemical Reactions
Research has explored the reactions of heterocyclic halogeno compounds with nucleophiles, leading to ring transformations and the formation of various pyrimidine derivatives. For example, a study by Hertog et al. (2010) investigated the aminations of 2-halogenopyridines, resulting in ring transformations to form 4-amino-2-methylpyrimidine among other compounds. This demonstrates the compound's role in synthesizing new chemical entities through nucleophilic substitution reactions and rearrangements (Hertog, Plas, Pieterse, & Streef, 2010).
Crystal and Molecular Structures
The crystal and molecular structures of related compounds have been characterized, highlighting the importance of conformational analysis in understanding chemical properties and reactivity. Odell et al. (2007) determined the crystal structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers, providing insights into their conformational differences and stabilization by hydrogen bonding (Odell, McCluskey, Failes, & Tiekink, 2007).
Biological Activity
Some derivatives have been evaluated for their biological activity, such as antituberculous effects. Erkin and Krutikov (2007) synthesized a series of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, demonstrating pronounced antituberculous effects for most compounds. This research signifies the potential of pyrimidine derivatives in developing new therapeutic agents (Erkin & Krutikov, 2007).
Synthetic and Process Research
The synthesis of pyrimidine derivatives also involves exploring optimal conditions for reactions, such as those leading to anticancer drugs. Lei-ming (2012) reported the synthesis of 4,6-dichloro-2-methylpyrimidine, an intermediate for the anticancer drug dasatinib, showcasing the compound's relevance in pharmaceutical synthesis (Guo Lei-ming, 2012).
Properties
IUPAC Name |
6-chloro-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-6-11-7(9)5-8(12-6)10-3-4-13-2/h5H,3-4H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLSRLXOAYFRQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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